7-(4-Tert-butylphenyl)-2-methyl-1H-indene

Description

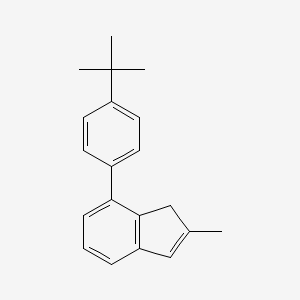

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-(4-tert-butylphenyl)-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXKTRAWAVSZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438642 | |

| Record name | 7-(4-tert-Butylphenyl)-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245653-52-5 | |

| Record name | 2-Methyl-7-(4-tert-butylphenyl)-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245653-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-tert-Butylphenyl)-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-7-(4'-tert-butylphenyl)indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Studies of 7 4 Tert Butylphenyl 2 Methyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the 7-(4-tert-butylphenyl)-2-methyl-1H-indene structure.

The proton NMR spectrum provides precise information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. Experimental data reported in a patent for the synthesis of 2-methyl-7-(4'-tert-butyl-phenyl)-1H-indene allows for a detailed assignment of the proton signals. google.com

The reported ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, shows distinct signals corresponding to the aromatic, vinylic, allylic, methyl, and tert-butyl protons. google.com

Key spectral assignments are as follows:

Aromatic Protons (δ 7.14-7.48 ppm): The signals for the seven aromatic protons on both the indene (B144670) and phenyl rings appear in the downfield region. The protons of the para-substituted tert-butylphenyl group appear as a multiplet between δ 7.40-7.48 ppm, integrating to 4H. google.com The three protons on the indene's benzene (B151609) ring appear as distinct signals: a doublet of doublets at δ 7.14 ppm, another doublet of doublets at δ 7.22 ppm, and a doublet at δ 7.28 ppm, collectively integrating to 3H. google.com The complex splitting patterns arise from coupling between adjacent protons on the aromatic rings.

Vinylic Proton (δ 6.51 ppm): A single vinylic proton on the five-membered ring appears as a hexagon (or multiplet) at δ 6.51 ppm (1H). google.com This signal corresponds to the proton at the C3 position of the indene ring.

Allylic Protons (δ 3.38 ppm): The two allylic protons at the C1 position of the indene ring are observed as a multiplet at δ 3.38 ppm (2H). google.com These protons are adjacent to the double bond and the aromatic ring.

Methyl Protons (δ 2.11 ppm): The three protons of the methyl group attached to the C2 position of the indene ring appear as a multiplet at δ 2.11 ppm (3H). google.com

Tert-butyl Protons (δ 1.38 ppm): A sharp singlet at δ 1.38 ppm corresponds to the nine equivalent protons of the tert-butyl group. google.com This characteristic upfield signal with a large integration value is a clear indicator of the C(CH₃)₃ moiety.

Interactive Data Table: ¹H NMR Data for this compound google.com

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.40-7.48 | m | 4H | Ar-H (tert-butylphenyl ring) |

| 7.28 | d | 1H | Ar-H (indene ring) |

| 7.22 | dd | 1H | Ar-H (indene ring) |

| 7.14 | dd | 1H | Ar-H (indene ring) |

| 6.51 | hex | 1H | =CH (vinylic H at C3) |

| 3.38 | m | 2H | CH ₂ (allylic H at C1) |

| 2.11 | m | 3H | CH ₃ (methyl group at C2) |

| 1.38 | s | 9H | C(CH ₃)₃ (tert-butyl group) |

Predicted ¹³C NMR spectral assignments:

Aromatic Carbons (δ 120-150 ppm): This region will contain signals for the 12 aromatic carbons. The quaternary carbons, such as the one bearing the tert-butyl group and the junction carbons of the fused rings, are expected to appear further downfield (δ 140-150 ppm) and typically show weaker intensity. The protonated aromatic carbons will resonate between δ 120-130 ppm.

Vinylic Carbons (δ 130-145 ppm): The two sp²-hybridized carbons of the double bond within the five-membered ring (C2 and C3) will also appear in the aromatic region.

Aliphatic Carbons (δ 20-40 ppm): The spectrum is expected to show four signals in the upfield aliphatic region. The quaternary carbon of the tert-butyl group is predicted around δ 34-35 ppm, while the three equivalent methyl carbons of this group will produce a strong signal around δ 31 ppm. The allylic CH₂ carbon at C1 should appear around δ 35-40 ppm. The methyl group carbon at C2 is anticipated to be the most upfield signal, appearing around δ 15-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) (ppm) |

| Quaternary Aromatic C (ipso- and junction) | 140 - 150 |

| Vinylic C (C2, C3) | 130 - 145 |

| Protonated Aromatic C | 120 - 130 |

| Allylic C H₂ (C1) | 35 - 40 |

| Quaternary C (CH₃)₃ | 34 - 35 |

| C H₃ (of tert-butyl) | 31 |

| C H₃ (at C2) | 15 - 20 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₂₀H₂₂), the exact molecular weight is 262.39 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak (M⁺˙): A prominent peak would be expected at a mass-to-charge ratio (m/z) of 262, corresponding to the intact radical cation. The high stability of the aromatic system should make this peak readily observable.

Major Fragmentation Pathways: The fragmentation would be driven by the formation of stable carbocations. A primary and highly characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This would result in a significant peak at m/z 247 (M-15). Further fragmentation of the indene structure is also possible, though the fused aromatic system provides considerable stability.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Identity |

| 262 | [C₂₀H₂₂]⁺˙ | Molecular Ion (M⁺˙) |

| 247 | [C₁₉H₁₉]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group; [M-15]⁺ |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that no single-crystal X-ray structure has been reported for this compound. Consequently, experimental data on its solid-state conformation, crystal packing, and precise geometric parameters are not available at this time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although an experimental spectrum for the title compound is not publicly available, its key absorption bands can be predicted based on its structure.

Predicted characteristic IR absorption bands:

Aromatic C-H Stretching: Absorption bands are expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds on the phenyl and indene aromatic rings.

Aliphatic C-H Stretching: Strong absorptions are anticipated just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) due to the C-H stretching vibrations of the methyl and tert-butyl groups, as well as the allylic CH₂ group.

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-H Bending: Bands corresponding to the in-plane and out-of-plane bending of the C-H bonds will also be present. Notably, strong bands in the 690-900 cm⁻¹ region can often be diagnostic of the substitution pattern on the aromatic rings.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3020 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2970 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1450 - 1620 | C=C Stretch | Aromatic Ring |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic |

Applications of 7 4 Tert Butylphenyl 2 Methyl 1h Indene in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Organic Compounds

7-(4-Tert-butylphenyl)-2-methyl-1H-indene is a significant synthetic intermediate, primarily valued for its utility in constructing complex organometallic structures. Its most prominent role is as a precursor in the synthesis of sophisticated ligands for transition metal catalysts. researchgate.net A notable example is its use in the preparation of ansa-metallocene catalyst components, which are vital in modern olefin polymerization. google.com The synthesis involves several steps, starting from raw materials like 2-(4'-tert-butyl-phenyl) isopropyl benzoate, which is converted to an indenone intermediate. This intermediate is then reduced and dehydrated to yield the 2-methyl-7-(4'-tert-butyl-phenyl)-1H-indene structure. google.com

While its primary documented use is in catalysis, chemical suppliers also note its potential as an intermediate in the synthesis of other organic compounds, including pharmaceuticals such as anti-cancer agents. alfa-chemistry.com However, specific, publicly available research detailing its application in drug synthesis pathways remains limited. The compound's structural motifs are of interest in medicinal chemistry, but its principal and well-documented application lies in the field of organometallic chemistry.

Utilization in the Development of New Materials

The distinct electronic properties and sterically hindered structure of this compound make it a valuable compound in the development of new materials. cymitquimica.com The conjugation between the indene (B144670) system and the aromatic substituent suggests potential utility in organic electronics. cymitquimica.com

It is particularly noted for its role as an intermediate in the synthesis of advanced polymeric materials, with potential applications in Organic Light-Emitting Diodes (OLEDs) and semiconductors. The presence of the bulky tert-butyl group can enhance the thermal stability and influence the morphological properties of photoactive compounds, which is a critical factor in the performance and longevity of optoelectronic devices. While the compound is cited as a building block for these advanced materials, specific examples of fully characterized materials derived directly from this indene derivative are not extensively detailed in primary research literature.

Precursor for Functional Ligands in Organometallics

The most significant and well-documented application of this compound is as a precursor for functional ligands used in organometallic chemistry. The indene moiety is a classic ligand component for a class of catalysts known as metallocenes. By modifying the indene with substituents like the 2-methyl and 4-tert-butylphenyl groups, chemists can precisely tune the electronic and steric environment around the metal center of the resulting catalyst. This control is essential for dictating the catalyst's activity, stability, and selectivity in chemical reactions, most notably in the polymerization of olefins. conicet.gov.arresearchgate.net

Substituted indenes are foundational to a class of high-performance olefin polymerization catalysts known as ansa-zirconocenes. These catalysts feature two indenyl ligands linked by a bridge (e.g., a dimethylsilyl group, Me2Si), creating a rigid structure that enhances catalytic performance.

This compound (often referred to by its isomer name, 2-methyl-4-(4-tert-butylphenyl)indene in catalysis literature) is used to synthesize these advanced catalyst systems. A key example is the synthesis of C2-symmetric zirconocene (B1252598) catalysts like rac-Me2Si[2-Me-4-(4′-tBuPh)Ind]2ZrCl2. The synthesis of such complexes involves the deprotonation of the indenyl precursor followed by reaction with a zirconium source. conicet.gov.arresearchgate.net The bulky 4-tert-butylphenyl group at the 4-position of the indenyl ligand, combined with the methyl group at the 2-position, creates a specific steric environment that is crucial for producing polypropylene (B1209903) with high molecular weight and isotacticity. conicet.gov.ar

Metallocene catalysts derived from this compound have demonstrated high efficacy in the polymerization of olefins like propylene (B89431) and ethylene (B1197577). The specific substitution pattern on the indenyl ligand directly influences the properties of the resulting polymer. For instance, the rac-Me2Si[2-Me-4-(4′-tBuPh)Ind]2ZrCl2/MAO system is noted for its ability to produce highly isotactic polypropylene with a high melting point and molecular weight, particularly at elevated polymerization temperatures. researchgate.netconicet.gov.ar

The performance of these catalysts is a subject of detailed research, with studies investigating the influence of polymerization temperature on catalyst activity and polymer properties.

Research Findings for Propylene Polymerization

The catalyst system rac-Me(CyHex)Si[2-Me-4-(4′-tBuPh)Ind]2ZrCl2, a close analogue, shows a performance peak at high temperatures, which is desirable for industrial applications. Below is a summary of its performance in liquid propylene polymerization when activated with methylaluminoxane (B55162) (MAO).

| Polymerization Temp. (°C) | Activity (kg PP/mol Zr·h) | Molecular Weight (Mw) (g/mol) | Melting Point (Tm) (°C) |

|---|---|---|---|

| 30 | 152,000 | 580,000 | 162.2 |

| 50 | 324,000 | 410,000 | 161.4 |

| 60 | 400,000 | 340,000 | 160.8 |

| 70 | 450,000 | 280,000 | 160.0 |

| 80 | 470,000 | 230,000 | 159.0 |

| 85 | 470,000 | 210,000 | 158.5 |

Data sourced from a study on C2-symmetric zirconocene catalysts. researchgate.net The catalyst shown is rac-Me(CyHex)Si[2-Me-4-(4′-tBuPh)Ind]2ZrCl2/MAO.

Research Findings for Ethylene Polymerization

In ethylene polymerization, catalysts with substituted indenyl ligands are also highly effective. The structure of the ligand influences the molecular weight and thermal properties of the polyethylene (B3416737) produced.

| Catalyst System | Activity (kg PE/mol cat·h) | Molecular Weight (Mw) (g/mol) | Melting Point (Tm) (°C) |

|---|---|---|---|

| Catalyst with 3-methylene spacer | 15,500 | 320,000 | 134.5 |

| Catalyst with 4-methylene spacer | 9,000 | 290,000 | 134.8 |

| Catalyst with 5-methylene spacer | 2,200 | 270,000 | 135.0 |

Data adapted from a study on zirconocene complexes with bulky ω-aryloxyalkyl-substituted indenyl ligands, showing the effect of ligand structure on ethylene polymerization. alfa-chemistry.com

These findings underscore the critical role of the ligand, derived from intermediates like this compound, in tailoring polymer properties.

Applications in Polymer Chemistry

The application of this compound in polymer chemistry is primarily indirect, serving as a fundamental building block for the catalysts that drive polymerization reactions. The field of metallocene catalysis has revolutionized the production of polyolefins, enabling the synthesis of polymers with precisely controlled microstructures, molecular weights, and comonomer distributions.

In the context of polymer synthesis, this compound functions as a precursor to the catalyst, not as a monomer that becomes incorporated into the main polymer chain. Its structure is not designed for direct polymerization but rather to be transformed into a ligand that coordinates with a metal center (typically zirconium). This resulting organometallic complex is the active catalyst that polymerizes simple olefin monomers like ethylene and propylene. Therefore, its role is critical but one step removed from the final polymer structure. The properties of the final polyolefin are a direct consequence of the catalyst's architecture, which is established by the specific indenyl precursor used in its synthesis. conicet.gov.ar

Potential in Photovoltaic Solar Cells

In a study focusing on a family of indene-C60 adducts, these materials were incorporated into inverted (p-i-n) perovskite solar cell architectures. The functional groups on the indene moiety were varied to tune the electronic properties of the resulting adducts. nih.gov One of the most successful derivatives, 6′-acetamido-1′,4′-dihydro-naphtho[2′,3′:1,2] researchgate.netorganic-chemistry.orgfullerene-C60 (NHAc-ICMA), when used as an electron transport layer, resulted in a power conversion efficiency (PCE) of up to 13.61%. nih.govresearchgate.net This performance highlights the potential of the indene scaffold in creating effective electron-transporting layers for high-performance solar cells.

Photovoltaic Parameters of Perovskite Solar Cells with Different Indene-Fullerene Adducts

| Electron Transport Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| NHAc-ICMA | 1.00 | 20.07 | 68.14 | 13.61 |

| NH2-ICMA | 0.99 | 19.33 | 63.85 | 12.21 |

| NHAc-Me-ICMA | 1.01 | 18.27 | 68.03 | 12.55 |

This data is based on research on indene-fullerene derivatives and not on this compound itself. nih.govacs.org

The improved performance of the NHAc-ICMA-based cells was attributed to an increase in both Jsc and FF. acs.org These findings underscore the potential of designing and synthesizing novel indene derivatives, such as this compound, for use in advanced photovoltaic applications.

Electron-Transporting Materials

The efficacy of organic electronic devices, including solar cells and light-emitting diodes, relies heavily on the charge-transporting properties of their constituent materials. Indene derivatives have emerged as promising candidates for electron-transporting materials (ETMs). nih.govresearchgate.net The electronic characteristics of these molecules can be tuned by chemical modification, making them versatile building blocks for materials design.

A study on indene-fullerene adducts investigated their suitability as ETMs in perovskite solar cells. The lowest unoccupied molecular orbital (LUMO) energy levels of these compounds were found to be appropriately positioned for efficient electron transport from the perovskite absorber layer. nih.govresearchgate.net The electron mobility and conductivity of these materials are critical parameters that dictate their performance in electronic devices.

The table below presents the electronic properties of several indene-fullerene derivatives, providing a comparative view of their potential as electron-transporting materials.

Electronic Properties of Indene-Fullerene Derivatives

| Compound | Conductivity (S/cm) | Electron Mobility (cm²/Vs) |

|---|---|---|

| NHAc-ICMA | 3.20 x 10⁻⁵ | 1.50 x 10⁻³ |

| NH2-ICMA | 1.84 x 10⁻⁵ | 1.21 x 10⁻³ |

| NHAc-Me-ICMA | 3.22 x 10⁻⁵ | 2.24 x 10⁻³ |

This data is based on research on indene-fullerene derivatives and not on this compound itself. nih.govacs.org

The conductivity values for the indene-fullerene adducts were found to be comparable to the widely used electron-transporting material, PCBM. nih.gov While their electron mobilities were slightly lower than that of PCBM, they were still within a range suitable for effective electron transport in perovskite solar cells. nih.govacs.org This research suggests that the indene framework, as present in this compound, can serve as a robust platform for the development of new electron-transporting materials.

Fluorescent Materials

The application of indene derivatives as fluorescent materials is an area of growing interest. The inherent conjugation within the indene ring system, which can be extended through the attachment of aromatic substituents, provides a basis for photoluminescent behavior. While specific fluorescence data for this compound is not extensively documented, the photophysical properties of related compounds offer valuable insights.

For instance, the introduction of a tert-butylphenyl group into other organic molecular structures has been shown to influence their luminescent properties. In a study on poly(p-phenylenevinylene) (PPV) derivatives, the incorporation of a 2-phenyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazole pendant led to significantly improved electroluminescence properties compared to the parent PPV. These modified polymers emitted light in the 500 to 600 nm range. researchgate.net

Furthermore, time-resolved photoluminescence (TRPL) decay measurements have been used to study the charge carrier dynamics in perovskite solar cells incorporating indene-fullerene electron transport layers. The TRPL signal is influenced by processes such as charge extraction, trapping, and recombination. acs.org In these studies, the decay kinetics provided information on the efficiency of electron extraction at the perovskite/ETL interface. While not a direct measure of the fluorescence of the indene derivative itself, it demonstrates the role of these compounds in the photophysical processes within a device.

The structural features of this compound, namely the extended π-conjugation and the presence of a bulky, solubilizing tert-butyl group, are characteristics often sought in the design of fluorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. Further research into the specific photoluminescent properties of this compound is warranted to fully explore its potential in this area.

Biological and Pharmacological Research on Indene Derivatives with Potential Relevance to 7 4 Tert Butylphenyl 2 Methyl 1h Indene

Anticancer and Anti-proliferative Activities

Indene (B144670) derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the modulation of critical cellular pathways that control cell growth, proliferation, and survival.

A notable example is the non-steroidal anti-inflammatory drug (NSAID) Sulindac (B1681787), which has an indene core. Metabolites of Sulindac are known to inhibit cell proliferation by impacting several intracellular signaling pathways, including the tumorigenic Ras/Raf/MAPK pathway. nih.gov This has spurred the synthesis and investigation of numerous other indene derivatives for their anti-proliferative properties. nih.govresearchgate.net

Some indene derivatives function as inhibitors of tubulin polymerization, a key process in cell division. rsc.org By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. For instance, certain dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating potent antiproliferative activity against various cancer cell lines. nih.govtandfonline.comnih.gov

A crucial mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. The evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this process in tumor cells are of significant therapeutic interest. nih.gov Indene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

For example, a methyl ester derivative of the indene-containing drug indomethacin (B1671933) has been demonstrated to cause the formation of apoptotic bodies, DNA fragmentation, and the degradation of PARP and pro-caspase 3 in promyelocytic leukemia HL-60 cells. researchgate.net Furthermore, certain dihydro-1H-indene derivatives that inhibit tubulin polymerization have been found to stimulate cell apoptosis and cause cell cycle arrest at the G2/M phase. nih.govtandfonline.comnih.gov The induction of apoptosis by these compounds can also be linked to the downregulation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov

The table below summarizes the apoptotic effects of selected indene derivatives on different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Observed Apoptotic Effects |

| Methyl ester of Indomethacin | HL-60 (promyelocytic leukemia) | Formation of apoptotic bodies, DNA fragmentation, PARP and pro-caspase 3 degradation. researchgate.net |

| Dihydro-1H-indene derivative (12d) | K562 (chronic myelogenous leukemia) | Induction of apoptosis and G2/M phase cell cycle arrest. nih.govtandfonline.com |

The Ras/Raf/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway, often due to mutations in Ras or BRAF genes, is a common driver of human cancers. nih.govnih.gov Consequently, inhibitors of this pathway are actively being pursued as cancer therapies. cornell.edurepec.org

Indene derivatives, particularly those derived from Sulindac, have been identified as inhibitors of the Ras/Raf/MAPK pathway. nih.govresearchgate.net These compounds can interfere with the interaction between Ras and its downstream effector Raf, thereby blocking the signaling cascade that leads to uncontrolled cell growth. researchgate.net Research has focused on modifying the Sulindac scaffold to enhance Ras inhibitory activity while reducing cyclooxygenase-inhibitory effects to minimize potential side effects. researchgate.net

The development of these indene-based inhibitors provides a promising strategy for targeting Ras-driven cancers. researchgate.net

Anti-inflammatory Properties

The indene structure is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin and sulindac being prominent examples. These drugs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. cardiosomatics.ru

Research has expanded to synthesize and evaluate new indene derivatives for their anti-inflammatory potential. google.com For instance, 2-arylidene-1-indandiones have been studied for their in vivo anti-inflammatory activity using the carrageenin-induced rat paw edema model. mdpi.comresearchgate.net Certain derivatives in this class have demonstrated significant anti-inflammatory effects, with some even showing higher activity than the reference drug indomethacin. mdpi.com The mechanism of action for these compounds is also thought to involve the inhibition of COX enzymes. cardiosomatics.ru

The following table presents the anti-inflammatory activity of representative 2-arylidene-1-indandione derivatives.

| Compound | Anti-inflammatory Activity (% inhibition of edema) |

| Compound 1 (thienyl group) | 57% mdpi.com |

| Indomethacin (reference) | 52% mdpi.com |

| Compound 2 (phenyl group) | 28% mdpi.com |

Antimicrobial and Antifungal Activities

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Indene and its derivatives have emerged as a class of compounds with promising antimicrobial and antifungal properties.

Studies have shown that various indole (B1671886) and indene derivatives exhibit significant activity against a range of pathogenic microorganisms. For example, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity with low minimum inhibitory concentration (MIC) values against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. nih.gov

Similarly, 3-alkylidene-2-indolone derivatives have been synthesized and evaluated for their antimicrobial activities. Several of these compounds exhibited moderate to high antibacterial or antifungal activities, with some demonstrating MIC values as low as 0.5 μg/mL against Gram-positive bacteria, comparable to the positive control gatifloxacin. mdpi.com Indolone-N-oxides have also been investigated and found to possess a broad spectrum of antimicrobial activity, including good antitubercular activity. nih.gov

The table below highlights the antimicrobial efficacy of selected indene and related derivatives.

| Compound Class | Target Microorganism | Efficacy (MIC values) |

| Indole-triazole derivatives | Candida krusei | 3.125 µg/mL nih.gov |

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus | 0.5 µg/mL mdpi.com |

| Poly substituted benzene (B151609) derivatives | Candida albicans | Active dergipark.org.tr |

| Adenine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, Aspergillus niger, Candida albicans | Active ijarm.com |

Neuroprotective and Neuroleptic Agents

Indene derivatives have also been explored for their potential in treating neurological and psychiatric disorders. Their neuroprotective effects are of particular interest for neurodegenerative diseases.

Psychotropic agents, including some with structural similarities to indene derivatives, are known to exert neurotrophic and neuroprotective effects by activating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov This suggests that indene-based compounds could have therapeutic potential in mood disorders, schizophrenia, and even neurodegenerative conditions.

Neuroleptics, also known as antipsychotic medications, are used to manage symptoms of psychiatric disorders. nih.gov While the direct investigation of 7-(4-tert-butylphenyl)-2-methyl-1H-indene as a neuroleptic agent may be limited, the broader class of indene derivatives has shown relevance in the context of neurological and psychiatric drug discovery.

Anticholinesterase Activity and Alzheimer's Treatment

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov

Several indene derivatives have been designed and synthesized as AChE inhibitors. nih.gov For instance, indene-derived hydrazides have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in the progression of AD. nih.govresearchgate.net Some of these synthesized compounds have shown significant inhibitory potency. nih.govmdpi.com

Furthermore, tetracyclic tacrine (B349632) analogues with an 11H-indeno-[1,2-b]-quinolin-10-ylamine structure have been synthesized and shown to be potent AChE inhibitors. nih.gov The indenoquinoline nucleus appears to be a key feature for binding to the acetylcholinesterase enzyme. nih.gov

The table below lists the inhibitory concentrations (IC50) of some indene derivatives against cholinesterase enzymes.

| Compound Class | Enzyme | IC50 Value |

| Indene-derived hydrazide | Acetylcholinesterase (AChE) | 13.86 ± 0.163 µM mdpi.com |

| Indene-derived hydrazide | Butyrylcholinesterase (BuChE) | 48.55 ± 0.136 µM mdpi.com |

| 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives | Acetylcholinesterase (AChE) | Varies based on substitution nih.gov |

Retinoic Acid Receptor α Agonism

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. mdpi.com Specifically, RARα has been identified as an important target for cancer therapy. mdpi.com A series of novel indene-derived compounds have been designed and synthesized as RARα agonists. mdpi.comnih.gov These compounds have demonstrated moderate binding activity to RARα and potent antiproliferative effects in cell-based assays. mdpi.comnih.gov

One particular derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, exhibited a significant ability to induce the differentiation of NB4 human leukemia cells, with 68.88% differentiation at a concentration of 5 μM. mdpi.comnih.gov This research highlights the indene skeleton as a promising framework for the development of new RARα agonists. mdpi.comnih.gov The development of synthetic RARα agonists is partly driven by the limitations of all-trans-retinoic acid (ATRA), the natural ligand for RARα, which is susceptible to oxidation and isomerization. nih.gov

Osteoblast Differentiation and Bone Regeneration

Certain indene derivatives have shown promise in the field of regenerative medicine, specifically in promoting bone growth. Osteoblasts are the cells responsible for new bone formation, and their differentiation is a critical step in this process. nih.gov Research has demonstrated that specific indene compounds can enhance osteoblast differentiation and contribute to bone regeneration.

A notable example is the novel indene compound KR-34893. Studies have shown that this compound induces the expression of osteoblast marker genes and promotes the deposition of minerals in primary human bone marrow mesenchymal stem cells and a mouse osteoblastic cell line. When incorporated into a magnesium phosphate (B84403) ceramic scaffold, KR-34893 enhanced osteoblast activation in vitro and accelerated bone regeneration in a rat calvaria defect model. This suggests the potential of indene derivatives in developing bioactive materials for orthopedic applications.

Antidepressant Properties and Neurotransmitter Uptake Inhibition

The inhibition of neurotransmitter reuptake is a primary mechanism of action for many antidepressant medications. webmd.commayoclinic.org These drugs work by increasing the extracellular levels of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. wikipedia.org While direct studies on this compound as an antidepressant are not available, research on related structures suggests that the indene core could be a scaffold for developing compounds with antidepressant properties.

For instance, a novel series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share some structural similarities with indene derivatives, have been discovered. nih.gov The (2R,3S)-isomer of one such compound was found to be a potent norepinephrine reuptake inhibitor with an IC50 of 28 nM and good selectivity over the dopamine and serotonin transporters. nih.gov Furthermore, computational studies have predicted the antidepressant activity of certain benzocycloheptene (B12447271) amino vinyl bromide derivatives, which was subsequently confirmed in vivo. researchgate.net These findings suggest that the rigid bicyclic structure of indene could be a valuable starting point for designing novel central nervous system agents.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indene derivatives, SAR studies have been crucial in optimizing their therapeutic potential across various applications.

The biological activity of indene derivatives can be significantly modulated by the nature and position of substituents on the indene ring system. This is a key aspect of optimizing these compounds for specific therapeutic targets.

In the context of RARα agonism, the substitution pattern on the indene ring plays a critical role. For example, the introduction of a small alkoxyl and an alkyl group at the 1- and 2-positions of the indene ring, respectively, was found to be well-tolerated for maintaining antiproliferative activity in HL60 cells. mdpi.com However, the activity in NB4 cells was more complex, with an ethoxy group at the 1-position showing moderate activity, while a methoxy (B1213986) group at the same position resulted in near inactivity. mdpi.com

In the development of dihydro-1H-indene derivatives as tubulin polymerization inhibitors for anticancer applications, SAR studies revealed the importance of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core for antiproliferative activity. nih.gov Altering the trimethoxy pattern to dimethoxy or introducing different linkers led to a significant decrease in activity. nih.gov

The following table summarizes the influence of substituent patterns on the biological activity of selected indene derivatives:

| Indene Derivative Class | Substituent Modification | Impact on Biological Activity |

| RARα Agonists | Ethoxy vs. Methoxy at 1-position | Ethoxy group showed moderate activity, while methoxy was nearly inactive in NB4 cells. mdpi.com |

| Tubulin Polymerization Inhibitors | Trimethoxy vs. Dimethoxy on the core | Changing from trimethoxy to dimethoxy resulted in a significant decrease in antiproliferative activity. nih.gov |

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict and rationalize the biological activity of compounds, thereby guiding the design of more potent and selective molecules.

In the study of 1,3,4-Triaza-3H-indene derivatives, in silico molecular docking analysis was used to predict which compounds would have the highest binding efficiency and therefore be most likely to exhibit in vitro antibacterial activity. researchgate.net The computational predictions were then used to select compounds for experimental testing, which confirmed their efficacy, particularly against Gram-positive bacteria. researchgate.net

Similarly, for a series of indole derivatives investigated as potential chemoprotective agents, in silico docking and dynamic simulations were in agreement with the experimental findings, helping to elucidate the mechanism of action. nih.gov Density functional theory (DFT) calculations have also been employed to understand the enantioselectivity of reactions involving 1,3-indanediones, highlighting the role of specific molecular interactions. acs.org These examples underscore the valuable synergy between computational and experimental approaches in the study of indene and related heterocyclic compounds.

Pharmacokinetics and Toxicology Considerations for Indene Derivatives

The pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles of a compound are critical determinants of its potential as a therapeutic agent. wuxiapptec.comsyngeneintl.com Early assessment of these properties is essential in the drug development process. wuxiapptec.com

Studies on the metabolism of indene itself have shown that it is converted in the body to cis- and trans-indane-1:2-diol. nih.gov This indicates that the indene ring system is susceptible to metabolic modification. The long-term biological effects and potential for bioaccumulation of indene derivatives are important considerations, although acute toxicity is generally low. elsevierpure.com

In vivo pharmacokinetic studies in animal models are crucial for understanding how a drug is handled by a living organism. youtube.com For example, a study on the indole derivative MMINA predicted good drug-like physicochemical properties, which were then investigated through in vivo pharmacological studies. nih.gov While specific pharmacokinetic and toxicology data for this compound are not available, the general principles of ADME and toxicity testing would apply to its evaluation as a potential therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for its potential therapeutic development. For indene derivatives, these properties can be inferred from studies on analogous structures.

In silico and in vitro ADME predictions for a series of aurone (B1235358) and indanone derivatives indicated that many of these compounds possess favorable pharmacokinetic profiles. nih.gov This suggests that the fundamental indene structure does not inherently preclude good ADME characteristics. Pharmacokinetic studies on a specific gallic acid-based indanone derivative in rabbits revealed its rate of absorption, half-life, and volume of distribution, further supporting that compounds with an indane or indene core can be systematically absorbed and distributed in vivo. nih.gov

A well-studied example of an indene derivative is the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Sulindac is a prodrug that undergoes metabolic activation. researchgate.netmdpi.com Its pharmacokinetic profile involves absorption followed by metabolic reduction to the active sulfide (B99878) metabolite. mdpi.comresearchgate.net The half-life of this active metabolite is approximately 16.4 hours. researchgate.net The disposition of Sulindac involves excretion primarily in the urine as its sulfone and sulfide metabolites and their conjugated forms. researchgate.net This metabolic pathway highlights that the indene core and its substituents are actively processed in the body.

The lipophilicity introduced by the tert-butylphenyl group in this compound would likely influence its ADME properties, potentially leading to increased absorption and distribution into tissues, but also making it a candidate for metabolic breakdown to facilitate excretion.

Table 1: Summary of ADME-related findings for select Indene derivatives

| Compound Class/Derivative | Study Type | Key Findings | Potential Relevance |

|---|---|---|---|

| Aurone and Indanone derivatives | In silico ADMET prediction | Predicted to have good pharmacokinetic profiles and high safety. nih.gov | The basic indene framework is amenable to favorable ADME properties. |

| Gallic acid-based indanone derivative | In vivo (rabbits) | Demonstrable absorption, half-life, and volume of distribution. nih.gov | Indene-based compounds can be absorbed and distributed systemically. |

Metabolic Stability and Cytochrome P450 Enzyme Interactions

Metabolic stability is a critical determinant of a compound's half-life and bioavailability in the body. if-pan.krakow.plnih.govresearchgate.net This process is largely governed by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.govnih.govmdpi.commdpi.com

In vitro studies are commonly employed to assess metabolic stability early in drug discovery. if-pan.krakow.plresearchgate.net These assays typically use liver microsomes or hepatocytes to measure the rate at which a compound is metabolized. researchgate.net The results are often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.plnih.gov For example, in vitro metabolic stability screening of various compounds using rat liver microsomes has been used to calculate half-life based on the percentage of the parent drug remaining after a specific incubation time. frontiersin.org

The metabolism of the indene derivative Sulindac has been studied in vitro. These studies have shown that the oxidation of Sulindac and its sulfide metabolite is catalyzed by liver microsomal fractions and, in some species, cytosolic fractions. nih.gov The involvement of microsomal enzymes strongly suggests the participation of the Cytochrome P450 system. This is further supported by the finding that the oxidation of Sulindac in guinea pig liver microsomes is inhibited by carbon monoxide, a known inhibitor of CYP enzymes. nih.gov Furthermore, treatment with 3-methylcholanthrene, an inducer of certain CYP isozymes (like CYP1A family), was found to enhance the microsomal oxidation of Sulindac, providing more evidence for CYP-mediated metabolism. nih.gov

Given that this compound is a lipophilic, bicyclic aromatic hydrocarbon, it is a likely substrate for CYP enzymes. Polycyclic aromatic hydrocarbons are known to be metabolized by CYP enzymes, particularly the CYP1A and CYP3A subfamilies. nih.govnih.gov The metabolism would likely involve oxidation of the aromatic rings or the alkyl substituents (the methyl and tert-butyl groups) to introduce polar hydroxyl groups, facilitating subsequent conjugation and excretion.

The interaction with CYP enzymes can be complex, as compounds can act as substrates, inhibitors, or inducers of these enzymes, leading to potential drug-drug interactions. nih.govresearchgate.net For instance, inhibition of CYP enzymes can lead to increased plasma levels of co-administered drugs, while induction can decrease their efficacy. nih.gov The potential for this compound to interact with CYP enzymes would need to be experimentally determined.

Table 2: Research on Metabolic Pathways of Indene Derivatives

| Compound/Derivative | Enzyme System | Key Metabolic Reactions | CYP Involvement |

|---|---|---|---|

| Sulindac | Liver microsomes and cytosol (various species) | Oxidation of sulfide to sulfoxide (B87167) (Sulindac) and sulfoxide to sulfone. nih.gov | Implied by microsomal activity and inhibition by CO. Enhanced by 3-MC induction. nih.gov |

| LDN-193189 (structurally distinct, but for methodological context) | Liver microsomes and cytosol (various species) | NADPH-dependent metabolism, formation of oxidized metabolites. frontiersin.org | Primarily aldehyde oxidase, but also demonstrates NADPH-dependent (likely CYP) metabolism. frontiersin.org |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Derivatization

The future development of applications for 7-(4-tert-butylphenyl)-2-methyl-1H-indene hinges on the ability to efficiently synthesize a wide array of its derivatives. While a patented method for its preparation from 4-(4'-tert-butyl-phenyl)-2-methyl-2,3-dihydro-1-indenone exists, future research will likely focus on more versatile and efficient synthetic strategies that allow for precise functionalization of the indene (B144670) core. nih.gov

Promising avenues for exploration include the adaptation of modern catalytic methods to the this compound scaffold. Techniques such as palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis have proven effective for the synthesis of other functionalized indene derivatives and could be applied to introduce a variety of substituents at different positions on the indene ring. mdpi.com Additionally, photoredox-enabled carbon-atom insertion reactions represent a cutting-edge approach for ring expansion of indenes to form functionalized naphthalenes, opening up yet another pathway for derivatization. mdpi.com

The development of these novel synthetic routes will be crucial for creating libraries of derivatives that can be screened for a wide range of biological activities and material properties. The ability to selectively introduce different functional groups will enable the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties.

Table 1: Potential Synthetic Methodologies for Derivatization

| Methodology | Potential Application to this compound | Reference |

| Palladium-Catalyzed Suzuki Coupling | Introduction of aryl or vinyl groups at various positions on the indene core. | mdpi.com |

| Ruthenium-Catalyzed Ring-Closing Metathesis | Formation of new rings fused to the indene scaffold. | mdpi.com |

| Photoredox-Enabled Carbon-Atom Insertion | Ring expansion to create novel naphthalene (B1677914) derivatives. | mdpi.com |

| Catalytic Carbene Insertion | Intramolecular C-H insertion to form functionalized indenes. | researchgate.net |

Advanced Computational Modeling for Predictive Biology

While experimental screening of compound libraries is essential, advanced computational modeling offers a powerful and efficient tool for predicting the biological activity of novel this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how these molecules might interact with biological targets. fishersci.comresearchgate.net

For instance, molecular docking studies could be employed to predict the binding affinity of various derivatives for specific protein targets, such as enzymes implicated in diseases like Alzheimer's or cancer. mdpi.comfrontiersin.org This approach has been successfully used for other indene derivatives to identify potential inhibitors of acetylcholinesterase and other key enzymes. mdpi.com QSAR models can be developed to correlate the structural features of the derivatives with their biological activities, allowing for the prediction of the potency of yet-unsynthesized compounds. airgas.com

These computational approaches can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can provide early indications of the pharmacokinetic and toxicological properties of the designed molecules. fishersci.com

Development of this compound as a Scaffold for Multi-target Therapeutics

The inherent structural features of the indene core make it an attractive scaffold for the development of multi-target-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach is particularly promising for the treatment of complex multifactorial diseases such as Alzheimer's disease, where targeting a single pathway has often proven insufficient. mdpi.comfrontiersin.org

The this compound scaffold can be strategically functionalized to incorporate different pharmacophores, each designed to interact with a specific target. For example, derivatives could be designed to inhibit both acetylcholinesterase and amyloid-beta aggregation, two key pathological hallmarks of Alzheimer's disease. frontiersin.org The bulky tert-butylphenyl group can be exploited to enhance binding to specific protein pockets, while other positions on the indene ring can be modified to introduce moieties that target other relevant pathways.

The development of MTDLs based on this scaffold will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and a range of in vitro and in vivo biological assays to optimize the activity against multiple targets while maintaining a favorable safety profile.

Integration into Advanced Functional Materials and Nanotechnology

The unique photophysical and electronic properties of the indene ring system make it a promising building block for the development of advanced functional materials and for applications in nanotechnology. nih.gov Research into indenofluorenes, which contain the indene moiety, has already demonstrated their potential in organic optoelectronics. nih.gov

Derivatives of this compound could be designed and synthesized for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tert-butylphenyl group can influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices. For example, indene-fullerene derivatives have been investigated as electron-transporting materials in flexible perovskite solar cells.

Furthermore, the integration of this indene derivative into nanomaterials, such as nanoparticles or nanosheets, could lead to the development of novel sensors, catalysts, or drug delivery systems. The field of nanotechnology offers a vast landscape for the exploration of the unique properties of precisely engineered molecules like this compound.

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Potential Role of this compound Derivatives |

| Organic Electronics | As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). |

| Solar Cells | As electron-transporting materials in perovskite solar cells. |

| Nanotechnology | As building blocks for the creation of novel sensors, catalysts, or drug delivery systems. |

In-depth Toxicological and Ecotoxicological Assessments

A critical aspect of the future development of any new chemical compound is a thorough assessment of its toxicological and ecotoxicological profile. While preliminary information for some indene derivatives suggests a lack of significant toxicity, comprehensive studies are essential to ensure the safety of any new compounds that are developed for therapeutic or material applications. mdpi.com

Future research must include in-depth toxicological assessments of this compound and its derivatives. This should involve a battery of in vitro and in vivo tests to evaluate potential acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

In the absence of extensive experimental data, in silico toxicology prediction methods can provide valuable preliminary assessments. nih.gov Computational tools can predict potential toxicities based on the chemical structure, helping to identify potential hazards early in the development process. fishersci.com

Furthermore, ecotoxicological studies are necessary to understand the potential environmental impact of the compound. These studies should investigate the persistence, bioaccumulation, and toxicity of the compound in various environmental compartments and organisms. Understanding the environmental fate of these molecules is crucial for their responsible development and use, particularly for applications that could lead to their release into the environment. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(4-Tert-butylphenyl)-2-methyl-1H-indene, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the tert-butylphenyl group. Intermediates such as brominated indene derivatives (e.g., 7-bromo-2-methyl-1H-indene) are critical precursors, as seen in analogous indene syntheses . Characterization should include 1H/13C NMR to confirm regioselectivity and GC-MS to verify purity. For structural validation, X-ray crystallography is recommended for crystalline intermediates, while FT-IR can track functional group transformations .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Systematic optimization involves Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For example, using palladium catalysts in cross-coupling reactions requires inert atmospheres (e.g., argon) and anhydrous solvents to prevent deactivation . Monitoring via HPLC or TLC at timed intervals helps identify byproduct formation early. Adjusting stoichiometry of aryl halides and boronic acids (in Suzuki reactions) can improve yields .

Q. What spectroscopic techniques are most effective for distinguishing structural isomers of this compound?

- Methodological Answer : NOESY NMR can resolve spatial proximity of substituents (e.g., tert-butyl vs. methyl groups). High-resolution mass spectrometry (HR-MS) differentiates isomers with identical molecular formulas. Computational tools like DFT-based chemical shift predictions (e.g., using Gaussian software) can corroborate experimental NMR data, reducing ambiguity .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced biological activity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT or CASSCT) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases or antimicrobial targets). For example, tert-butyl groups may enhance lipophilicity, improving membrane permeability—a hypothesis testable via CoMFA/CoMSIA 3D-QSAR models .

Q. What strategies resolve contradictions in reported biological activity data for indene derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Standardize protocols using OECD guidelines for cytotoxicity (e.g., MTT assays) and validate via orthogonal methods (e.g., flow cytometry for apoptosis). Meta-analysis of published data with Bayesian statistical models can identify confounding variables (e.g., solvent effects) .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

- Methodological Answer : In situ FT-IR or Raman spectroscopy tracks intermediate species during catalysis. Isotopic labeling (e.g., deuterated substrates) combined with kinetic isotope effect (KIE) studies clarifies rate-determining steps. For homogeneous catalysis, EPR spectroscopy detects radical intermediates, while XAS (X-ray absorption spectroscopy) probes metal catalyst oxidation states .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Preparative HPLC with chiral stationary phases resolves enantiomers if asymmetry is introduced. Simulated moving bed (SMB) chromatography scales purification industrially. For thermally sensitive mixtures, membrane-based separations (e.g., nanofiltration) retain the compound while removing smaller byproducts .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models in DFT) to align with experimental conditions. Use multivariate analysis (e.g., PCA) to identify overlooked variables. Collaborative platforms like ICReDD’s feedback loop integrate experimental data into computational workflows to refine predictions iteratively .

Q. What methodologies validate the environmental safety of this compound in lab settings?

- Methodological Answer : Follow EPA DSSTox protocols for ecotoxicity screening (e.g., Daphnia magna assays). HPLC-ESI-MS quantifies environmental persistence in simulated wastewater. Collaborate with waste management firms to implement closed-loop recycling for solvents and byproducts, as recommended for tert-butyl-containing compounds .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.